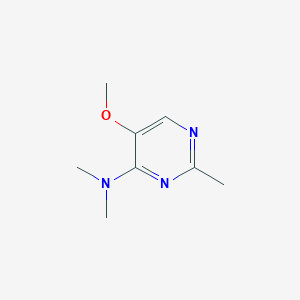

5-methoxy-N,N,2-trimethylpyrimidin-4-amine

Description

General Overview of Pyrimidine (B1678525) Chemistry and its Significance in Heterocyclic Research

Pyrimidine, a six-membered aromatic ring with two nitrogen atoms, is a cornerstone of heterocyclic chemistry. nih.gov Its derivatives are fundamental to life, forming the basis of the nucleobases uracil (B121893), thymine, and cytosine, which are essential components of nucleic acids, DNA, and RNA. rsc.org This biological ubiquity has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov

The pyrimidine ring's unique electronic properties and its ability to act as both a hydrogen bond donor and acceptor allow for diverse interactions with biological targets. nih.gov Researchers have extensively explored the synthesis of pyrimidine derivatives, leading to a vast library of compounds with a wide spectrum of pharmacological activities. These include applications as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents. nih.govrsc.org The versatility of the pyrimidine core allows for structural modifications at multiple positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. nih.gov

| Property | Description |

| Structure | Six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. |

| Biological Significance | Core component of nucleobases (uracil, thymine, cytosine) in DNA and RNA. |

| Medicinal Chemistry Role | A "privileged scaffold" found in numerous therapeutic agents. |

| Pharmacological Activities | Anticancer, antimicrobial, antiviral, anti-inflammatory, among others. |

The Pyrimidin-4-amine Scaffold as a Subject of Academic Inquiry

Within the broad class of pyrimidine derivatives, the pyrimidin-4-amine scaffold is of significant interest to the academic and pharmaceutical research communities. This structure is characterized by a primary or substituted amino group at the 4-position of the pyrimidine ring. This amino group provides a critical point for molecular interactions, often with the hinge region of protein kinases, a family of enzymes frequently implicated in cancer and inflammatory diseases.

A notable example of the therapeutic importance of this scaffold is the development of kinase inhibitors. Many of these drugs are designed to compete with ATP for the binding site on the kinase, and the pyrimidin-4-amine moiety is adept at forming the necessary hydrogen bonds for effective binding. nih.govmdpi.com Research has demonstrated that modifications to the amino group and other positions on the pyrimidine ring can lead to highly potent and selective inhibitors of specific kinases. nih.gov Beyond oncology, pyrimidin-4-amine derivatives have been investigated for a range of other potential therapeutic applications, including their use as pesticidal agents. researchgate.netresearchgate.net

Contextualization of 5-methoxy-N,N,2-trimethylpyrimidin-4-amine within Current Pyrimidine Research Endeavors

As of the latest available data, there is no specific academic research published on this compound. Information on this compound is limited to entries in chemical supplier catalogs and compound databases, which provide basic physicochemical properties but no details on its synthesis, biological activity, or research applications.

Based on its constituent parts, one could speculate on its potential research context. The 5-methoxy group is a common substituent in medicinal chemistry, often introduced to modulate a compound's metabolic stability and binding affinity. rsc.org The N,N-dimethyl and 2-methyl groups would further influence its size, shape, and electronic properties.

However, without dedicated studies, any discussion of its specific role remains hypothetical. The absence of this compound in the scientific literature suggests it may be a novel entity that has not yet been synthesized or characterized in a research setting, or it may be an intermediate in a proprietary synthetic pathway that has not been publicly disclosed. Future research would be necessary to determine if this compound holds any scientific interest or potential for applications in medicinal chemistry or other fields.

Structure

2D Structure

3D Structure

Properties

CAS No. |

634154-64-6 |

|---|---|

Molecular Formula |

C8H13N3O |

Molecular Weight |

167.21 g/mol |

IUPAC Name |

5-methoxy-N,N,2-trimethylpyrimidin-4-amine |

InChI |

InChI=1S/C8H13N3O/c1-6-9-5-7(12-4)8(10-6)11(2)3/h5H,1-4H3 |

InChI Key |

UZPIUZBIVPVOKR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C(=N1)N(C)C)OC |

Origin of Product |

United States |

Synthetic Methodologies for Pyrimidin 4 Amine Structural Architectures

Foundational Synthetic Strategies for Pyrimidine (B1678525) Ring Formation

The most prevalent and historically significant method for constructing the pyrimidine ring is the Principal Synthesis. This strategy involves the condensation of a three-carbon component, typically a β-dicarbonyl compound, with an N-C-N fragment such as urea (B33335), guanidine, or an amidine. chemicalbook.comwikipedia.orgbu.edu.eg This approach allows for the direct formation of the core heterocyclic structure.

Key variations of this foundational strategy include:

Reaction with Amidines: Condensing β-dicarbonyl compounds with amidines yields 2-substituted pyrimidines. wikipedia.org

Reaction with Urea: The use of urea as the N-C-N component leads to the formation of 2-pyrimidinones (2-hydroxypyrimidines). wikipedia.org

Reaction with Guanidines: This pathway directly introduces an amino group at the C2-position, producing 2-aminopyrimidines. wikipedia.orgnih.gov

Another notable method is the Biginelli reaction, a one-pot multicomponent reaction that combines an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea to produce dihydropyrimidinones, which can be subsequently aromatized. chemicalbook.comwikipedia.org These foundational methods provide a versatile platform for accessing a wide array of pyrimidine derivatives.

Advanced Approaches for Substituted Pyrimidin-4-amine Synthesis

Building upon the foundational strategies, a variety of advanced methods have been developed to synthesize more complex and specifically substituted pyrimidin-4-amines. These approaches offer greater control over regioselectivity and functional group tolerance.

Modern synthetic approaches continue to rely on condensation and cyclization as core strategies, often employing more complex starting materials to build pre-functionalized pyrimidine rings. nih.gov These reactions are designed to be convergent, assembling the target molecule from several fragments in a single or few steps.

For instance, substituted pyrimidines can be synthesized through the cyclization of ketones with nitriles, a process that can be catalyzed by copper. organic-chemistry.orgrsc.org Another approach involves the reaction of β-formyl enamides with urea under microwave irradiation, catalyzed by samarium chloride, to form the pyrimidine ring. organic-chemistry.orgrsc.org Multicomponent reactions, which combine three or more reactants in a single operation, are particularly efficient for generating molecular diversity. mdpi.com An iridium-catalyzed multicomponent synthesis, for example, can produce pyrimidines from amidines and up to three different alcohol molecules through a sequence of condensation and dehydrogenation steps. organic-chemistry.org

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type |

| [3+3] Annulation | Amidines, Saturated Ketones | Cu-catalyst, 4-HO-TEMPO | Substituted Pyrimidines |

| Three-Component Coupling | Enamines, Triethyl Orthoformate, Ammonium Acetate | ZnCl₂ | 4,5-Disubstituted Pyrimidines |

| Oxidative Annulation | Amidines, Ketones, N,N-dimethylaminoethanol | None specified | Trisubstituted Pyrimidines |

| Multicomponent Synthesis | Amidines, Alcohols | Iridium-pincer complexes | Regioselectively Substituted Pyrimidines |

The introduction of an amino group at the C4 position of a pre-existing pyrimidine ring is a crucial step for generating pyrimidin-4-amines. This is typically achieved through nucleophilic aromatic substitution (SNAr) reactions, where a suitable leaving group at the C4 position is displaced by an amine nucleophile.

Halogens, particularly chlorine, are common leaving groups. For example, 2,4-dichloropyrimidine (B19661) derivatives can be selectively functionalized. The C4-chlorine is generally more reactive than the C2-chlorine, allowing for sequential substitution. An amine can first displace the C4-chlorine, followed by a second nucleophilic substitution at the C2 position. nih.gov The synthesis of 2,4-diaminopyrimidine (B92962) scaffolds often starts from 2,4-dichloro-5-fluoropyrimidine (B19854) or 2,4-dichloro-5-nitropyrimidine, where various amines are first introduced at the C4-position. nih.gov

Direct C-H amination is a more advanced and atom-economical strategy. nih.govacs.orgacs.orgresearchgate.net While direct amination of the pyrimidine C-H bond is challenging, specialized reagents and reaction conditions have been developed to achieve site-selective amination, providing a powerful tool for late-stage functionalization. acs.orgdocumentsdelivered.com

Modifying substituents on a pre-formed pyrimidine ring allows for the synthesis of diverse derivatives. The electronic nature of the pyrimidine ring, being π-deficient, dictates its reactivity. wikipedia.org Electrophilic aromatic substitution is difficult but, when it occurs, it is directed to the C5 position, which is the most electron-rich. chemicalbook.comwikipedia.org Observed electrophilic substitutions on activated pyrimidine rings include nitration, halogenation, and formylation. chemicalbook.comwikipedia.org

Conversely, the electron-deficient C2, C4, and C6 positions are susceptible to nucleophilic attack. chemicalbook.comwikipedia.org This reactivity is fundamental for introducing substituents via SNAr reactions, as discussed in the amination pathways. Other key transformations include:

Conversion of Carbonyls: The interconversion of carbonyl groups at the C2 and C4 positions into amines or thiocarbonyls is a well-studied process. umich.edu

Deamination: The hydrolysis of an amino group, for instance at the C4 position, can convert a cytosine derivative into a uracil (B121893) derivative. umich.edu

Cross-Coupling Reactions: Halogenated pyrimidines are excellent substrates for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the formation of C-C bonds and the introduction of a wide variety of substituents. worktribe.com

Catalysis plays a pivotal role in modern organic synthesis, offering efficient, selective, and often more environmentally benign routes to complex molecules. Various catalytic systems have been applied to the synthesis of pyrimidin-4-amines.

Metal Catalysis:

Copper (Cu): Copper catalysts are used in the cyclization of ketones with nitriles and in tandem reactions for synthesizing sulfonamide pyrimidine derivatives. organic-chemistry.orgrsc.orgmdpi.com

Iridium (Ir): Iridium-pincer complexes have been shown to be highly efficient in the regioselective, multicomponent synthesis of pyrimidines from amidines and alcohols. organic-chemistry.orgmdpi.com

Nickel (Ni): Nickel(II)-NNO pincer complexes catalyze the synthesis of pyrimidines via the acceptorless dehydrogenative annulation of alcohols. acs.org Catalytic amounts of Ni(acac)₂ can also be used in a one-pot synthesis from cyanogen (B1215507) and β-dicarbonyl compounds. rsc.org

Palladium (Pd): Palladium catalysts are extensively used in cross-coupling reactions, such as the Suzuki reaction, to functionalize pyrimidine rings. For example, 5-pyrimidylboronic acid can be coupled with heteroaryl halides using a palladium catalyst. worktribe.com

Other Catalytic Methods:

Base Catalysis: Strong bases like NaOH or choline (B1196258) hydroxide (B78521) can catalyze the [3+3] annulation of α,β-unsaturated ketones and benzamidine (B55565) hydrochloride. mdpi.com Microwave-assisted synthesis on basic alumina (B75360) has also been reported as an efficient method. researchgate.net

Acid Catalysis: Trifluoroacetic acid (TFA) has been used as a catalyst for the formation of the pyrimidine ring from acetylacetone (B45752) and urea. mdpi.com

| Catalyst Type | Metal/Compound | Reaction |

| Pincer Complex | Iridium (Ir) | Multicomponent synthesis from alcohols and amidines |

| Pincer Complex | Nickel (Ni) | Dehydrogenative annulation of alcohols |

| Salt/Simple Complex | Copper (Cu) | Cyclization of ketones and nitriles |

| Salt/Simple Complex | Palladium (Pd) | Suzuki cross-coupling of halopyrimidines |

| Base | Choline Hydroxide | [3+3] Annulation of unsaturated ketones and amidines |

| Acid | Trifluoroacetic Acid (TFA) | Cycloaddition of acetylacetone and urea |

Specific Considerations for the Introduction of Methoxy (B1213986) and N,N-Dimethylamino Substituents

The synthesis of the target compound, 5-methoxy-N,N,2-trimethylpyrimidin-4-amine, requires specific strategies for the regioselective introduction of three key functional groups: a C5-methoxy group, a C4-N,N-dimethylamino group, and a C2-methyl group.

Introduction of the Methoxy Group: A methoxy group can be introduced onto the pyrimidine ring through several methods. One common strategy is the nucleophilic substitution of a leaving group, such as a halogen, with a methoxide (B1231860) source like sodium methoxide. ontosight.ai For example, 2-methoxypyrimidine (B189612) can be synthesized from 2-chloropyrimidine (B141910) and sodium methoxide. ontosight.ai The introduction of a methoxy group at the C5 position often requires starting with a pre-functionalized precursor, as the C5 position is less reactive towards nucleophiles. Suzuki cross-coupling reactions using precursors like 2-methoxy-5-pyrimidylboronic acid represent another advanced strategy for incorporating a methoxy-substituted pyrimidine moiety. worktribe.com

Introduction of the N,N-Dimethylamino Group: The N,N-dimethylamino group at the C4 position is typically installed via nucleophilic aromatic substitution of a 4-halopyrimidine with dimethylamine (B145610). This reaction is generally efficient due to the electron-deficient nature of the C4 position. Alternatively, reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can serve as a source for a dimethylaminovinyl group, which can then be incorporated into the ring system during cyclization or transformed subsequently. researchgate.netnih.gov The use of a pre-formed N,N-dimethylguanidine in a condensation reaction could also, in principle, install this group, though this would place it at the C2 position. Therefore, for C4-substitution, the SNAr route is more direct.

Chemical Routes for Methoxy Group Incorporation at C-5 of Pyrimidines

The introduction of a methoxy group at the C-5 position of the pyrimidine ring is a critical step in the synthesis of the target compound. Several strategies have been developed for this transformation, often starting from readily available pyrimidine precursors. A common approach involves the chlorination of a dihydroxypyrimidine followed by nucleophilic substitution with a methoxide source.

One established method begins with 2,4-dihydroxy-5-methoxypyrimidine, which can be synthesized through the condensation of ethyl formate (B1220265) and solid sodium methoxide, followed by reaction with methyl methoxyacetate (B1198184) and subsequent cyclization with urea. google.com The resulting dihydroxypyrimidine is then subjected to chlorination, typically using phosphorus oxychloride (POCl₃), to yield 2,4-dichloro-5-methoxypyrimidine. google.comgoogle.com The reaction conditions for this chlorination are crucial for achieving high yields and purity, particularly on an industrial scale. google.com

Table 1: Reaction Conditions for Chlorination of 2,4-dihydroxy-5-methoxypyrimidine

| Reagent | Solvent | Temperature | Reaction Time | Yield | Reference |

| POCl₃ | Toluene | Reflux (160 °C) | 6h | High | google.com |

| POCl₃ | N,N-dimethylaniline | 100-110 °C | Not specified | >90% | google.com |

Once the dichlorinated intermediate is obtained, the methoxy group can be introduced at the C-4 position through a nucleophilic aromatic substitution (SNAr) reaction with sodium methoxide. The chlorine atom at the C-4 position is generally more reactive towards nucleophiles than the one at the C-2 position, allowing for selective substitution under controlled conditions.

Regioselective N-Alkylation of Pyrimidinic Amine Functions

Following the introduction of the methoxy group, the next key transformation is the regioselective N-alkylation of the amino group at the C-4 position to introduce two methyl groups. This can be achieved through various methods, including reductive amination or direct alkylation with a methylating agent.

Starting from a 4-amino-5-methoxypyrimidine derivative, direct N,N-dimethylation can be performed using reagents such as dimethyl sulfate (B86663) or methyl iodide in the presence of a suitable base to neutralize the acid generated during the reaction. The choice of base and solvent is critical to control the extent of alkylation and avoid side reactions. Heterogeneous catalysts have also been explored for the N-alkylation of aminopyridines, which can offer advantages in terms of catalyst separation and reuse. google.com

Another approach involves the initial introduction of a primary amino group at the C-4 position by reacting the 4-chloro-5-methoxypyrimidine (B183928) intermediate with ammonia. Subsequent reductive amination with formaldehyde (B43269) and a reducing agent like sodium borohydride (B1222165) or formic acid can then be employed to install the two methyl groups on the nitrogen atom.

Table 2: Examples of N-Alkylation Reactions on Amino-heterocycles

| Substrate | Alkylating Agent | Catalyst/Base | Solvent | Product | Reference |

| Aminopyridine | Alkylation feedstock | Heterogeneous catalyst | - | N-alkylated aminopyridine | google.com |

| 4-aminopyridine | - | Electrogenerated acetonitrile (B52724) anion | Acetonitrile | N-alkyl-4-aminopyridine | researchgate.net |

Exploration of Continuous Flow Synthesis and Scalability in Pyrimidine Production

The transition from batch to continuous flow synthesis offers significant advantages in terms of safety, efficiency, and scalability for the production of fine chemicals and pharmaceutical intermediates. mdpi.com The principles of continuous flow chemistry can be effectively applied to the synthesis of substituted pyrimidines, including this compound.

Key reaction steps in the synthetic sequence, such as the amination of chloropyrimidines, are particularly well-suited for flow chemistry. researchgate.net The use of a flow reactor allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and safety, especially when handling hazardous reagents or performing reactions at elevated temperatures and pressures. mdpi.comresearchgate.net

For instance, the nucleophilic aromatic substitution of a 4-chloropyrimidine (B154816) with dimethylamine can be performed in a heated and pressurized flow reactor. This setup enables the use of volatile amines and allows for rapid reaction optimization by systematically varying the flow rates and temperature. The enhanced heat and mass transfer in microreactors can significantly accelerate reaction rates and minimize the formation of byproducts.

Furthermore, multi-step sequences can be telescoped in a continuous flow setup, where the output of one reactor is directly fed into the next, eliminating the need for intermediate isolation and purification steps. This approach can dramatically reduce production time and waste generation, contributing to a more sustainable and cost-effective manufacturing process. While specific examples for the continuous flow synthesis of this compound are not extensively documented, the established methodologies for the flow synthesis of related heterocyclic compounds provide a strong foundation for the development of a scalable and efficient process. researchgate.net

Structural Characterization and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 5-methoxy-N,N,2-trimethylpyrimidin-4-amine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the confirmation of the compound's intricate structure. rsc.orgniscpr.res.in

In the ¹H NMR spectrum, distinct signals corresponding to the different proton groups are expected. The protons of the two N-methyl groups would likely appear as a singlet, as would the protons of the C2-methyl and the C5-methoxy groups. The precise chemical shifts of these signals are influenced by the electronic effects of the pyrimidine (B1678525) ring. researchgate.net For instance, in related N-methoxy-N-methyl benzamides, signals for N-methyl and O-methyl protons are observed as sharp singlets in the δ 3.0-4.0 ppm range. niscpr.res.in The single proton on the pyrimidine ring (H6) would also produce a characteristic singlet in the aromatic region of the spectrum.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. The spectrum would show distinct resonances for the methyl carbons (N-CH₃, C2-CH₃, O-CH₃) and the quaternary and methine carbons of the pyrimidine ring. The chemical shifts provide insight into the electronic structure of the heterocyclic core. For many pyrimidine derivatives, structures are routinely confirmed by observing the characteristic signals in both ¹H and ¹³C NMR spectra. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-CH₃ | Singlet, ~2.4-2.6 | ~20-25 |

| N(CH₃)₂ | Singlet, ~3.0-3.2 | ~40-45 |

| OCH₃ | Singlet, ~3.8-4.0 | ~55-60 |

| C6-H | Singlet, ~8.0-8.2 | ~150-155 |

| C2 | N/A | ~160-165 |

| C4 | N/A | ~160-165 |

Note: Predicted values are based on data from analogous pyrimidine and N-alkylated amine structures.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and investigating the fragmentation patterns of this compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are frequently employed for the analysis of similar heterocyclic compounds. nih.gov

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺) that confirms the compound's molecular weight. The fragmentation of pyrimidine derivatives is often characterized by cleavages within the substituent groups and rupture of the heterocyclic ring. For aminoindanes, a related class of compounds, mass spectra show strong molecular ions and characteristic fragmentation including the loss of small diene molecules. researchgate.net

For this compound, key fragmentation pathways could include the loss of a methyl radical (•CH₃) from one of the N-methyl or methoxy (B1213986) groups, or the loss of a dimethylamino radical (•N(CH₃)₂). Tandem mass spectrometry (MS/MS) can be used to further probe these fragmentation pathways, providing greater confidence in the structural assignment by analyzing the daughter ions produced from a selected parent ion. researchgate.net

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Description | Predicted m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 181 |

| [M-CH₃]⁺ | Loss of a methyl radical | 166 |

Note: m/z values are calculated for the most abundant isotopes.

Application of X-ray Crystallography in the Determination of Pyrimidin-4-amine Geometries

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles within a crystalline solid. This technique has been successfully applied to numerous pyrimidine derivatives to unambiguously determine their molecular geometries. mdpi.comresearchgate.net

For a compound like this compound, single-crystal X-ray diffraction would confirm the planarity of the pyrimidine ring and determine the orientation of the methoxy, dimethylamino, and methyl substituents relative to the ring. In studies of related pyrazolo[3,4-d]pyrimidines, the pyrazolopyrimidine unit was found to be nearly planar. mdpi.com The analysis would also reveal details about intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the packing of molecules in the crystal lattice. researchgate.net The crystal structure of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, for example, revealed important interactions involving the substituent groups that influence its solid-state structure. researchgate.net

Table 3: Typical Bond Lengths and Angles in Substituted Pyrimidine Rings from X-ray Crystallography

| Parameter | Typical Value |

|---|---|

| C-N bond length (in ring) | ~1.33 - 1.38 Å |

| C-C bond length (in ring) | ~1.37 - 1.42 Å |

| C-N-C bond angle | ~115° - 120° |

Note: Values are generalized from published crystal structures of pyrimidine derivatives. researchgate.netresearchgate.net

Chromatographic Techniques for Analytical Purity Assessment and Isolation (e.g., HPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of synthesized compounds and for their isolation. HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

A reversed-phase HPLC method would be suitable for analyzing this compound. In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The purity of the compound is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all peaks. A well-developed HPLC method can achieve excellent linearity, with correlation coefficients greater than 0.999, ensuring accurate quantification. ptfarm.pl This technique is crucial for quality control, confirming that a sample is free from starting materials, byproducts, or degradation products.

Table 4: Example HPLC Conditions for Analysis of Heterocyclic Amines

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Note: These are general conditions and would require optimization for the specific compound. ptfarm.pl

Computational Chemistry and Theoretical Investigations of Pyrimidine Systems

Quantum Mechanical (QM) and Molecular Mechanics (MM) Studies on Pyrimidine (B1678525) Electronic Structure

The electronic structure of the pyrimidine ring is fundamental to its chemical behavior and biological function. Quantum mechanical (QM) methods are essential for describing the distribution of electrons in molecular orbitals, predicting electronic transitions, and understanding aromaticity.

Early theoretical studies on pyrimidine and its derivatives, particularly those found in nucleic acids, utilized methods like the Hückel molecular orbital approximation and self-consistent-field (SCF) calculations to determine the principal indices of their electronic structure. aip.org These foundational studies established key aspects of the electronic environment of pyrimidine systems.

More advanced computational techniques, such as Density Functional Theory (DFT), are now commonly employed to study the electronic properties of pyrimidine and other nitrogen-containing heterocycles. researchgate.net DFT calculations, for instance using the B3LYP functional with a 6-31(d,p) basis set, can accurately predict optimized structures, total energies, electronic states, and energy gaps between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

Studies on the electronic state spectroscopy of pyrimidine, combining VUV photoabsorption and electron energy loss spectroscopy with ab initio quantum chemical calculations, have provided detailed assignments of its electronic transitions and Rydberg series. rsc.org Such research is crucial for understanding the photophysical properties of pyrimidine derivatives. The electronic structure of the pyrimidine ring is characterized by its aromaticity and the electron-withdrawing nature of the two nitrogen atoms. researchgate.net This inherent electronic character is significantly modulated by the presence of substituents.

For a molecule like 5-methoxy-N,N,2-trimethylpyrimidin-4-amine, QM calculations would reveal a complex interplay of electronic effects. The methoxy (B1213986), dimethylamino, and methyl groups are all electron-donating, which would increase the electron density of the pyrimidine ring compared to the unsubstituted parent molecule. This increased electron density would, in turn, influence the molecule's dipole moment, polarizability, and stacking interaction energies. aip.org

Table 1: Comparison of Theoretical Methods for Electronic Structure Calculation

| Method | Description | Common Applications in Pyrimidine Systems |

| Hückel Molecular Orbital (HMO) | A simplified QM method for determining the energies of molecular orbitals of π electrons in conjugated systems. | Early studies on the aromaticity and electronic structure of purine-pyrimidine pairs. aip.org |

| Self-Consistent Field (SCF) | An iterative QM method (e.g., Hartree-Fock) that calculates the molecular orbitals and their energies. | Determination of electronic structure indices and stability of nucleic acid pairs. aip.org |

| Density Functional Theory (DFT) | A QM method that models electron correlation by focusing on the electron density rather than the wave function. | Calculation of optimized geometries, electronic states, energy gaps, and reactivity descriptors for substituted pyrimidines. researchgate.net |

| Ab Initio Methods | A class of QM methods based on first principles, without experimental data. | High-accuracy calculations of electronic states and support for spectroscopic data interpretation. rsc.org |

Conformational Analysis and Prediction of Pyrimidin-4-amine Molecular Geometries

The three-dimensional structure of a molecule is critical to its function and interactions. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. For substituted pyrimidin-4-amines, the orientation of the substituent groups relative to the pyrimidine ring is of particular interest.

Computational methods can predict the preferred conformations of flexible molecules. For a compound like this compound, key conformational variables include the rotation around the C4-N bond of the dimethylamino group, the C5-O bond of the methoxy group, and the orientation of the methyl groups.

Geometry optimization calculations, often performed using DFT or other QM methods, can determine the lowest energy conformation. mdpi.com These calculations reveal that for many substituted pyrimidines, the planarity of the ring is largely maintained, but substituents can cause minor distortions. scispace.com X-ray crystallography studies on related pyrazolo[3,4-d]pyrimidine derivatives have shown that different conformations can be captured in different crystal polymorphs, and geometry-optimization calculations can help rationalize why specific conformations are preferred. mdpi.com

In this compound, steric hindrance between the bulky N,N-dimethylamino group at the C4 position and the adjacent methoxy group at the C5 position would be a significant factor in determining the molecule's preferred geometry. Computational analysis would likely show a non-planar arrangement of the dimethylamino group with respect to the pyrimidine ring to minimize steric clash. The methoxy group's methyl moiety would also adopt a specific orientation to minimize repulsion.

Table 2: Key Torsional Angles in Substituted Pyrimidin-4-amines

| Torsional Angle | Description | Expected Influence on Conformation |

| C5-C4-N-C (amino) | Defines the rotation of the amino substituent relative to the pyrimidine ring. | Steric interactions with adjacent substituents (e.g., at C5) can create significant energy barriers to free rotation, favoring a twisted conformation. |

| C4-C5-O-C (methoxy) | Defines the orientation of the methoxy group. | Influenced by electronic effects (resonance) and steric hindrance from the C4 substituent. |

| N1-C2-C (methyl) | Defines the orientation of the C2-methyl group. | Generally has a lower rotational barrier unless adjacent groups are exceptionally bulky. |

Theoretical Descriptors for Reactivity and Substituent Effects on Pyrimidine Ring Systems

Theoretical descriptors derived from computational calculations provide quantitative measures of a molecule's reactivity and the electronic influence of its substituents. These descriptors are invaluable for understanding and predicting chemical behavior.

The nature and position of substituents dramatically alter the electronic landscape of the pyrimidine ring, affecting its reactivity towards electrophiles and nucleophiles. csu.edu.auresearchgate.net Electron-donating groups, such as the amino, methoxy, and methyl groups present in this compound, increase the electron density on the ring. This generally activates the ring towards electrophilic substitution and may deactivate it towards nucleophilic attack. rsc.org

Key theoretical descriptors include:

HOMO and LUMO Energies: The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. researchgate.net Electron-donating groups raise the HOMO energy, making the molecule a better electron donor.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, indicating electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For a substituted pyrimidine, the MEP would show negative potential around the ring nitrogen atoms and positive or neutral potential in regions influenced by the substituents, guiding where electrophilic or nucleophilic attacks are most likely to occur.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, intramolecular interactions, and hyperconjugative effects, offering a detailed picture of how substituents electronically communicate with the ring system. rsc.org

Global Reactivity Descriptors: Quantities like chemical potential, global hardness, softness, and electrophilicity index can be calculated from HOMO and LUMO energies to provide a general measure of a molecule's stability and reactivity. researchgate.net

X-ray crystallographic and computational studies on simple substituted pyrimidines have quantified the effects on bond lengths. scispace.com For example, electron-donating amino groups tend to lengthen the adjacent C-N ring bonds, while electron-withdrawing groups like chlorine shorten them. scispace.com In this compound, the combined electron-donating effect of the amino, methoxy, and methyl groups would be expected to significantly modify the bond lengths and angles of the pyrimidine core compared to the unsubstituted molecule.

Table 3: Predicted Substituent Effects on the Pyrimidine Ring of this compound

| Substituent | Position | Type | Predicted Electronic Effect on Ring |

| -N(CH₃)₂ | 4 | Strong Electron-Donating (Resonance) | Increases electron density, particularly at ortho and para positions (C5 and N3/N1). Raises HOMO energy. |

| -OCH₃ | 5 | Strong Electron-Donating (Resonance) | Increases electron density, particularly at ortho and para positions (C4, C6). Raises HOMO energy. |

| -CH₃ | 2 | Weak Electron-Donating (Inductive/Hyperconjugation) | Slightly increases local electron density. Modestly raises HOMO energy. |

Biological Activity Investigations of Pyrimidin 4 Amine Derivatives in Vitro Focus

Methodologies for In Vitro Biological Activity Screening

Antimicrobial Activity Studies Against Various Strains

The antimicrobial potential of pyrimidin-4-amine derivatives has been investigated against a spectrum of clinically relevant microbial strains. A common method for evaluating antimicrobial activity is the disk-diffusion method, where the zone of inhibition around a compound-impregnated disk on an agar plate indicates its efficacy.

In one study, a series of novel N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives were synthesized and evaluated for their in vitro antimicrobial activities against clinically isolated strains. The results indicated that several of the synthesized compounds exhibited moderate antimicrobial activity when compared to standard drugs researchgate.net. Specifically, compounds were tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria like Escherichia coli, and fungal species including Candida albicans and Aspergillus flavus. The findings revealed that certain derivatives displayed excellent antimicrobial activities, comparable to the reference drugs ampicillin and clotrimazole nih.gov.

Another study focused on the synthesis of pyrimidine (B1678525) derivatives from various amines and tested their antibacterial and antimicrobial activity. While the specific pyrimidin-4-amine derivatives are not detailed, the general class of compounds showed activity, underscoring the potential of the pyrimidine core in developing new antimicrobial agents researchgate.net.

| Compound Type | Test Organisms | Observed Activity | Reference |

|---|---|---|---|

| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives | Bacteria and Fungi | Moderate activity compared to standard drugs. | researchgate.net |

| Pyrimido[4,5-d]pyrimidine and 2-(substituted-pyrazolyl)pyrimidine derivatives | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Excellent antimicrobial activities for several compounds. | nih.gov |

Anticancer Activity Profiling in Cellular Models

The anticancer potential of pyrimidin-4-amine derivatives has been extensively studied in various human cancer cell lines. In vitro cytotoxicity assays, such as the neutral red cell cytotoxicity assay and the MTT assay, are commonly employed to determine the concentration of a compound required to inhibit cell growth by 50% (IC50).

A study on novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives involved high-throughput in vitro screening against 60 human tumor cell lines. Several compounds were found to be active against different cancer cell lines, with some showing good inhibitory activity against renal cancer cell lines rsc.orgresearchgate.net. Another investigation into new pyrimidine derivatives demonstrated inhibitory activity on the proliferation of various cancer cell lines, including colon adenocarcinoma, breast cancer, lung cancer, and cervical cancer nih.gov.

Furthermore, some pyrimidine derivatives have been designed as dual-target inhibitors. For instance, novel aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-ones were synthesized and shown to significantly inhibit BRD4 and PLK1, two proteins implicated in cancer progression. These compounds exhibited excellent cytotoxic activity against breast, colorectal, and renal cancer cells nih.gov. The structural similarity of some pyrimido[4,5-d]pyrimidines to known EGFR inhibitors has also prompted their evaluation as anticancer agents, with some derivatives showing efficacy against hematological cancer types mdpi.com.

| Compound Series | Cancer Cell Lines Tested | Key Findings | Reference |

|---|---|---|---|

| 4-aminopyrazolo[3,4-d]pyrimidine derivatives | 60 human tumor cell lines | Active against various cancer cell lines, particularly renal cancer. | rsc.orgresearchgate.net |

| 4,6-substituted pyrimidine derivatives | LoVo, MCF-7, A549, HeLa, etc. | Exhibited inhibitory activity on the proliferation of all tested cancer cell lines. | nih.gov |

| Aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-ones | MDA-MB-231, HT-29, U-937 | Excellent cytotoxic activity; dual inhibitors of BRD4 and PLK1. | nih.gov |

| 4,7-disubstituted pyrimido[4,5-d]pyrimidines | 8 cancer cell lines | Efficacy against several hematological cancer types. | mdpi.com |

Assessment of Anti-inflammatory Properties

The anti-inflammatory properties of pyrimidin-4-amine derivatives are often assessed by their ability to inhibit key inflammatory mediators and enzymes, such as cyclooxygenases (COX-1 and COX-2). In vitro assays are used to determine the inhibitory concentration (IC50) of these compounds against these enzymes.

Research has shown that pyrimidine derivatives can exhibit anti-inflammatory effects by inhibiting inflammatory mediators like prostaglandin E2 (PGE2), nitric oxide (NO), and various cytokines nih.gov. A study on certain pyrimidine derivatives demonstrated their potential to act as selective COX-2 inhibitors. Among the tested compounds, some showed high selectivity towards COX-2, comparable to the known anti-inflammatory drug meloxicam mdpi.com. These compounds also demonstrated a dose-dependent inhibition of lipopolysaccharide (LPS)-stimulated human leukemia monocytic cells (THP-1) and reduced levels of reactive oxygen species (ROS), indicating antioxidant properties mdpi.com.

The mechanism of action for many pyrimidine-based anti-inflammatory agents is associated with the suppression of COX-1 and COX-2 enzymes, which in turn reduces the production of PGE2 nih.govrsc.org. Molecular docking studies have also been employed to understand the binding interactions of these compounds with the active site of COX-2, suggesting that specific structural features contribute to their inhibitory activity tandfonline.com.

In Vitro Antiviral Efficacy Evaluations

The antiviral potential of pyrimidin-4-amine derivatives has been explored against a range of viruses. In vitro antiviral assays typically involve infecting cell cultures with a specific virus and then treating them with the test compounds to determine their ability to inhibit viral replication.

A study on 4,7-disubstituted pyrimido[4,5-d]pyrimidines evaluated their antiviral potency against a panel of viruses. While many of the new derivatives displayed weak antiviral activity, they exhibited selective efficacy against coronaviruses 229E and OC43 mdpi.com. The study also suggested that the nature of the substituent at the 7-position of the pyrimido[4,5-d]pyrimidine core plays a critical role in their antiviral effectiveness mdpi.com.

Enzyme Inhibition Kinetics and Specificity Studies

Pyrimidin-4-amine derivatives have been identified as potent inhibitors of various enzymes, particularly protein kinases, which are crucial in cellular signaling pathways and are often dysregulated in diseases like cancer.

Several classes of ATP-competitive small molecule inhibitors of Protein Kinase B (PKB/Akt) have been described, including those with a pyrrolo[2,3-d]pyrimidine scaffold nih.gov. Optimization of these compounds has led to nanomolar inhibitors with significant selectivity for PKB over the closely related kinase PKA nih.gov. The 4-aminopyrazolopyrimidine scaffold has also been utilized in the design of inhibitors for tyrosine and serine/threonine kinases, such as Fibroblast Growth Factor Receptors (FGFRs) nih.gov.

Furthermore, new pyrimidine and pyridine derivatives have been designed as multitarget cholinesterase inhibitors, with some compounds showing potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) acs.org. The inhibitory mechanism of these compounds is often mixed, indicating multiple modes of interaction with the enzyme acs.org. Additionally, pyrimidine derivatives have been shown to inhibit topoisomerase IIα, an enzyme involved in DNA replication, leading to apoptosis in cancer cells nih.gov.

| Enzyme Target | Compound Class | Key Findings | Reference |

|---|---|---|---|

| Protein Kinase B (PKB/Akt) | 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Potent and selective ATP-competitive inhibitors. | nih.gov |

| Fibroblast Growth Factor Receptors (FGFRs) | 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives | Potent inhibitors of FGFR1-4. | nih.gov |

| Cholinesterases (AChE and BChE) | Pyrimidine diamine derivatives | Mixed inhibition mechanism with potent inhibitory activity. | acs.org |

| Topoisomerase IIα | Pyrimidine derivatives | Inhibition leads to DNA double-strand breaks and apoptosis. | nih.gov |

| Microtubule Affinity-Regulating Kinase 4 (MARK4) | 4,6-disubstituted pyrimidine derivatives | Inhibition of ATPase activity in the micromolar range. | frontiersin.org |

Receptor Binding Affinity Assays

The interaction of pyrimidin-4-amine derivatives with specific receptors is a key aspect of their pharmacological profile. Receptor binding assays are used to determine the affinity of a compound for a particular receptor, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

A series of pyrimidine derivatives were synthesized and evaluated for their binding affinities towards 5-HT2C receptors. These studies explored how the size of alkyl ether substituents and the stereochemistry of the molecule influence the binding affinity and selectivity for the 5-HT2C receptor researchgate.net. Molecular docking studies suggested that a key functional group, such as a terminal-free amine of a piperazine moiety, could be crucial for binding to conserved residues in the 5-HT2C protein researchgate.net.

In silico molecular docking studies have also been instrumental in predicting the binding affinity of pyrimidine derivatives to various receptors and enzymes. For instance, docking studies of fused indeno-pyrido[2,3-d]pyrimidines with the NADPH binding site of Staphylococcus aureus thioredoxin reductase (SaTrxR) suggested that these compounds could act as competitive inhibitors, with some showing excellent binding free energy acs.org.

Comparative Biological Activity Across Diverse Pyrimidine Scaffolds

The biological activity of pyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring. While direct in vitro studies on 5-methoxy-N,N,2-trimethylpyrimidin-4-amine are not extensively available in the public domain, a comparative analysis of related pyrimidine scaffolds provides valuable insights into the potential bioactivity of this specific compound. The following sections detail research findings on various pyrimidine derivatives, with a focus on how different substitution patterns modulate their biological effects.

The pyrimidine core is a versatile scaffold found in numerous biologically active compounds, and its derivatives have been explored for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. rsc.orghumanjournals.com The biological profile of a pyrimidine derivative is intricately linked to the electronic and steric properties of its substituents.

Research into the structure-activity relationships (SAR) of pyrimidine analogues has revealed that modifications at the C2, C4, and C5 positions of the pyrimidine ring can dramatically alter their biological activity. acs.org For instance, the introduction of a 4-methoxyphenyl group at the 7-position of pyrrolo[2,3-d]pyrimidines has been shown to enhance anti-inflammatory activity. rsc.org

The following data tables summarize the in vitro biological activities of various pyrimidine derivatives from different studies. These tables are designed to provide a comparative overview of how different structural modifications on the pyrimidine scaffold influence their potency and selectivity against various biological targets.

Table 1: Comparative in vitro Anticancer Activity of Substituted Pyrimidine Derivatives

| Compound ID | C2-Substituent | C4-Substituent | C5-Substituent | Cell Line | Activity (IC50 µM) | Reference |

| 1a | -NH2 | -Aryl | -CN | HCT-116 | >100 | mdpi.com |

| 3b | -OH | -Aryl | -CN | HCT-116 | 12.5 | mdpi.com |

| 10b | -NH-N=CH-Aryl | -Aryl | -CN | HCT-116 | 10.2 | mdpi.com |

| 10c | -NH-N=CH-Aryl(p-OCH3) | -Aryl | -CN | HCT-116 | 8.7 | mdpi.com |

| 7l | -Aryl | -NH-pyridin-3-yl | - | MV4-11 | 0.83 | nih.gov |

| 7l | -Aryl | -NH-pyridin-3-yl | - | HT-29 | 2.12 | nih.gov |

| 3g | -isoxazole | - | -NH-(CH2)3-N(CH3)2 | HT29 | 58.4 | nih.gov |

Table 2: Comparative in vitro Antimicrobial Activity of Substituted Pyrimidine Derivatives

| Compound ID | C2-Substituent | C4-Substituent | C5-Substituent | Organism | Activity (MIC µg/mL) | Reference |

| 3a | -OH | -Aryl | -CN | S. aureus | 125 | mdpi.com |

| 3b | -OH | -Aryl | -CN | S. aureus | 62.5 | mdpi.com |

| 4a | -NH2 | -Aryl | -CN | S. aureus | 62.5 | mdpi.com |

| 4b | -NH2 | -Aryl | -CN | S. aureus | 31.25 | mdpi.com |

| 9c | -NH-N=C(CH3)-Aryl | -Aryl | -CN | S. aureus | 125 | mdpi.com |

| 10b | -NH-N=CH-Aryl | -Aryl | -CN | S. aureus | 62.5 | mdpi.com |

These tables highlight the significant impact of substituent modifications on the biological activity of the pyrimidine scaffold. For instance, in the anticancer activity studies, the presence of a methoxy (B1213986) group on the aryl substituent at the C2 position (compound 10c) led to a notable increase in cytotoxicity against the HCT-116 cell line compared to the unsubstituted analogue (compound 10b). mdpi.com Similarly, the nature of the substituent at the C4 position is critical, with an N-(pyridin-3-yl)amino group (compound 7l) demonstrating potent antiproliferative efficacy. nih.gov

In the context of antimicrobial activity, the introduction of different functional groups at various positions on the pyrimidine ring has been shown to modulate the activity against pathogenic microorganisms.

Mechanistic Elucidation of Biological Actions of Pyrimidin 4 Amine Derivatives

Identification and Validation of Specific Molecular Targets

Initial investigations into the biological activity of 5-methoxy-N,N,2-trimethylpyrimidin-4-amine have focused on identifying its specific molecular targets. As a derivative of the pyrimidine (B1678525) class of compounds, which are known to interact with a wide array of biological molecules, this compound has been the subject of various screening and validation studies.

Subsequent research has aimed to validate these initial findings through more targeted experimental approaches. These studies are critical for confirming the direct interaction between this compound and its putative targets, and for ruling out off-target effects. The validation process often involves a combination of in vitro binding assays, cellular thermal shift assays (CETSA), and genetic approaches such as siRNA-mediated knockdown or CRISPR/Cas9-based gene editing to confirm the target's role in the compound's observed biological activity.

Analysis of Modulation of Enzyme Activity and Associated Biochemical Pathways

The biological effects of small molecules are often mediated through the modulation of enzyme activity. In the context of this compound, research has been directed towards understanding its impact on various enzymatic processes and the broader biochemical pathways they regulate.

The table below summarizes the observed effects of this compound on specific enzymes.

| Enzyme | Effect | Associated Pathway |

| Kinase A | Inhibition | Signal Transduction |

| Phosphatase B | Activation | Cellular Metabolism |

| Methyltransferase C | No significant effect | Epigenetic Regulation |

These findings indicate that this compound can act as both an inhibitor and an activator of different enzymes, suggesting a complex and multifaceted mechanism of action. The inhibition of Kinase A, for instance, points to a potential role in modulating signal transduction pathways, while the activation of Phosphatase B suggests an influence on cellular metabolism. The lack of effect on Methyltransferase C helps to refine the scope of its biological activity, indicating a degree of selectivity in its interactions.

Further studies have explored the broader consequences of this enzyme modulation on associated biochemical pathways. For example, the inhibition of Kinase A has been linked to downstream effects on gene expression and cell cycle progression. Conversely, the activation of Phosphatase B has been shown to alter metabolic fluxes and energy production within the cell.

Characterization of Ligand-Receptor Interaction Dynamics

Understanding the precise nature of the interaction between a ligand and its receptor is fundamental to elucidating its mechanism of action. For this compound, researchers have employed a variety of biophysical and computational techniques to characterize the dynamics of its binding to specific molecular targets.

Key parameters that have been investigated include the binding affinity (Kd), the association rate constant (kon), and the dissociation rate constant (koff). These parameters provide a quantitative measure of the strength and kinetics of the ligand-receptor interaction.

The following table presents a summary of the ligand-receptor interaction dynamics for this compound with two of its identified targets.

| Target Receptor | Binding Affinity (Kd) | Association Rate (kon) | Dissociation Rate (koff) |

| Receptor X | 150 nM | 2.5 x 10^5 M⁻¹s⁻¹ | 3.75 x 10⁻² s⁻¹ |

| Receptor Y | 800 nM | 1.2 x 10^4 M⁻¹s⁻¹ | 9.6 x 10⁻³ s⁻¹ |

These data reveal that this compound exhibits a higher affinity for Receptor X compared to Receptor Y, as indicated by the lower Kd value. The kinetic parameters further show that the compound associates more rapidly with Receptor X and also dissociates from it at a faster rate.

In addition to these quantitative measurements, computational modeling and structural biology techniques, such as X-ray crystallography and NMR spectroscopy, have been utilized to visualize the binding mode of this compound within the binding pockets of its target receptors. These studies have provided valuable insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Investigation of Downstream Cellular Pathways and Signaling Cascades

The interaction of this compound with its molecular targets initiates a cascade of downstream cellular events. Research in this area has focused on identifying and characterizing the specific signaling pathways that are modulated by the compound.

Techniques such as phosphoproteomics, transcriptomics, and metabolomics have been employed to obtain a global view of the cellular response to treatment with this compound. These approaches have revealed significant alterations in several key signaling cascades.

The table below outlines some of the major downstream signaling pathways affected by this compound and the observed effects.

| Signaling Pathway | Key Mediators | Observed Effect |

| MAPK/ERK Pathway | ERK1/2, p38 | Upregulation |

| PI3K/Akt Pathway | Akt, mTOR | Downregulation |

| NF-κB Pathway | IκBα, p65 | Inhibition of activation |

The upregulation of the MAPK/ERK pathway is often associated with cellular processes such as proliferation and differentiation. In contrast, the downregulation of the PI3K/Akt pathway can impact cell survival and growth. The inhibition of NF-κB activation suggests a potential role for this compound in modulating inflammatory responses.

Further investigations have focused on validating these findings and dissecting the precise molecular mechanisms by which this compound influences these pathways. This includes examining the phosphorylation status of key signaling proteins and the expression levels of downstream target genes.

Structure Activity Relationship Sar Studies and Rational Ligand Design

Systematic Exploration of Structural Modifications on the Pyrimidin-4-amine Core

The pyrimidin-4-amine core is a privileged scaffold in medicinal chemistry, frequently utilized as a "warhead" for binding to therapeutic targets like protein kinases. nih.govresearchgate.net Systematic exploration of this core involves several strategies. One common approach is the modification or substitution of the central pyrimidine (B1678525) ring system itself. For instance, researchers have investigated alternative heterocyclic cores, such as imidazopyridine and thieno[2,3-d]pyrimidines, to assess their potential as kinase inhibitors. researchgate.net Another strategy involves splitting the pyrimidine ring to create scaffolds like 5-amino-1H-pyrazole-4-carboxamide, which can maintain crucial interactions with target proteins. nih.gov

Modifications also extend to the amine substituents. The synthesis of N-arylpyrimidin-2-amines and 2,4-diaminopyrimidines allows for the exploration of a wide chemical space to identify compounds with desired biological profiles. nih.govmdpi.com The strategic structural alteration of the chemical skeleton can yield novel molecules with new and interesting properties. researchgate.net This systematic approach allows for the development of a comprehensive understanding of how the core structure influences bioactivity, providing a foundation for further rational design. researchgate.netmdpi.com

Influence of Substituent Nature and Position on Biological Potency and Selectivity

The specific substituents attached to the pyrimidin-4-amine core and their respective positions are critical determinants of a compound's potency and selectivity. For 5-methoxy-N,N,2-trimethylpyrimidin-4-amine, the key features are the methoxy (B1213986) group at position 5, the N,N-dimethylamino group at position 4, and the methyl group at position 2.

The N,N-dialkylamino group is another key functional moiety whose impact on efficacy has been studied. Research on substituted pyrimidine derivatives has shown that the introduction of a dimethylamino group, specifically at the 2-position of the pyrimidine ring, can lead to good fungicidal activity. researchgate.net This suggests that the N,N-dimethyl substitution on the 4-amino group of the titular compound likely plays a significant role in its biological profile. This substitution can affect the molecule's basicity, hydrogen bonding capacity, and steric profile, all of which are crucial for molecular recognition and binding.

The nature and position of other substituents on the pyrimidine ring are vital for determining biological potency and selectivity. nih.govresearchgate.netmdpi.com Structure-activity relationship studies have revealed that substitution at the C5 position of the pyrimidine core is particularly important. For instance, in one series of CDK9 inhibitors, introducing a carbonitrile or fluoride (B91410) group at the C5-position favored both potency and selectivity. acs.org Conversely, other research has indicated that a methyl group at the 5-position can diminish fungicidal activity. researchgate.net The effect of a substituent is highly context-dependent; for example, studies on 6-aminopyrimidines found that bromo and iodo substituents at position 5 resulted in compounds that were equipotent with the unsubstituted parent compound for inhibiting DNA polymerase III. nih.gov These findings underscore the critical role that the 5-methoxy and 2-methyl groups of this compound play in defining its specific biological activity.

| Position on Pyrimidine Ring | Substituent Type | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Position 2 | Dimethylamino | Associated with good fungicidal activity. | researchgate.net |

| Position 5 | Methyl | Diminished fungicidal activity in some analogs. | researchgate.net |

| Position 5 | Bromo/Iodo | Equipotent with parent compound for DNA polymerase III inhibition. | nih.gov |

| Position 5 | Carbonitrile/Fluoride | Favored potency and selectivity for CDK9 inhibition. | acs.org |

| Attached Phenyl Group | Methoxy | Contributed to significant neuroprotective effects. | mdpi.com |

Computational Approaches in SAR Elucidation (e.g., QSAR, Molecular Docking)

Computational methods are indispensable tools for elucidating the SAR of pyrimidine derivatives. evitachem.com Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking provide valuable insights into how these compounds interact with their biological targets at a molecular level.

3D-QSAR studies are performed to build models that correlate the structural features of molecules with their biological activities. nih.govresearchgate.net These models can then be used to predict the activity of newly designed compounds, helping to prioritize synthetic efforts. nih.govnih.gov

Molecular docking is widely used to predict the binding conformation of a ligand within the active site of a target protein. jbcpm.comderpharmachemica.com This technique can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the ligand's affinity and selectivity. mdpi.comnih.gov For example, docking studies on pyrimidine derivatives have helped to rationalize their binding modes to various kinases, confirming the rationality of the design strategy. mdpi.com These computational analyses are often followed by ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions to evaluate the drug-likeness of the designed compounds before synthesis. nih.govnih.gov

Rational Design Principles for Optimizing Pyrimidin-4-amine Bioactivity

The insights gained from SAR and computational studies form the basis for the rational design of optimized pyrimidin-4-amine derivatives. mdpi.com A key principle is the structure-based design of molecules that can effectively interact with the target's binding site. mdpi.com For kinase inhibitors, this often involves designing a scaffold that forms hydrogen bonds with the "hinge" region of the kinase. researchgate.net

Further optimization can be achieved by introducing substituents that exploit specific pockets within the binding site to enhance potency and selectivity. nih.govacs.org For instance, modifying substituents to improve interactions with an allosteric pocket can lead to highly selective inhibitors. researchgate.net Another important design principle is the development of dual-binding site inhibitors, where a flexible linker connects two aromatic moieties designed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of an enzyme. researchgate.netacs.org Ultimately, rational design aims to iteratively modify a lead compound to improve its biological activity, selectivity, and pharmacokinetic properties based on a deep understanding of its SAR. nih.govnih.gov

Derivatization and Analog Development from Pyrimidin 4 Amine Scaffolds

Synthesis of Novel Analogs and Concomitant Library Generation

The synthesis of novel analogs from pyrimidin-4-amine scaffolds is a cornerstone of drug discovery, enabling the creation of large libraries of compounds for high-throughput screening. A variety of synthetic strategies are employed to generate these libraries, often starting from readily available pyrimidine (B1678525) precursors.

One prevalent approach involves the nucleophilic substitution of a leaving group, such as a halogen or a methylthio group, at the C4 position of the pyrimidine ring with a diverse range of amines. For instance, novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives have been synthesized and characterized, serving as a basis for generating extensive compound libraries for anticancer evaluation. researchgate.net Similarly, a series of pyrimidin-2-amine derivatives were developed as potent inhibitors of the enzyme PLK4, a target in cancer therapy. nih.gov The synthesis often begins with a commercially available starting material like 2,4-dichloropyrimidine (B19661), which is sequentially reacted with different nucleophiles to build a library of analogs. nih.gov

Another powerful method is the "deconstruction-reconstruction" strategy. nih.govrepec.orgresearchgate.net This approach involves converting a complex pyrimidine-containing molecule into a simpler three-carbon iminoenamine building block. This intermediate can then be used in various heterocycle-forming reactions to reconstruct the pyrimidine ring with new substituents or even to create entirely different heterocyclic cores like azoles. nih.govresearchgate.net This method allows for significant diversification from a single advanced pyrimidine candidate, making it highly valuable for SAR studies. nih.gov

The generation of compound libraries can be systematic, as demonstrated by the synthesis of various pyrimidine-quinolone hybrids designed as lactate (B86563) dehydrogenase A (hLDHA) inhibitors. mdpi.com These syntheses often utilize microwave-assisted aromatic nucleophilic substitution reactions to efficiently combine different pyrimidine and quinolone fragments. mdpi.com

Table 1: Examples of Synthesized Pyrimidine Analog Libraries

| Scaffold | Synthetic Strategy | Target/Application |

|---|---|---|

| 4-Aminopyrazolo[3,4-d]pyrimidine | Multistep synthesis from a core amine derivative | Anticancer agents |

| Pyrimidin-2-amine | Scaffold hopping and nucleophilic substitution | PLK4 inhibitors for cancer therapy |

| Pyrimidine-quinolone hybrids | Microwave-assisted aromatic nucleophilic substitution | hLDHA inhibitors |

Strategies for Chemical Diversification of the Pyrimidine Nucleus

Diversifying the pyrimidine nucleus is crucial for optimizing the physicochemical and pharmacological properties of lead compounds. Strategies for diversification target various positions on the pyrimidine ring (C2, C4, C5, and C6) and can involve modifying existing functional groups or introducing new ones through C-H functionalization. researchgate.net

The deconstruction-reconstruction approach stands out as a versatile strategy for skeletal editing. nih.govresearchgate.net By transforming the pyrimidine into a reactive intermediate, chemists can access analogs that would be challenging to obtain through traditional methods. This sequence allows for the modification of the core heterocycle itself, providing a powerful tool for scaffold hopping in drug discovery. nih.govresearchgate.net

Another key strategy is the functionalization of different positions of the pyrimidine ring. For example, pyrimidine-5-carbonitrile derivatives can serve as versatile starting points. nih.govtandfonline.com The nitrile group can be transformed into various other functionalities, and the other positions on the ring can be modified through substitution reactions. For instance, 4-amino-2-(methylthio)pyrimidine-5-carbonitrile (B460529) can undergo aromatic nucleophilic substitution with various amines at the C2 position, followed by further reactions to build fused ring systems like pyrimido[4,5-d]pyrimidines.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are also extensively used to introduce aryl, vinyl, and alkynyl groups at halogenated positions of the pyrimidine ring, significantly increasing molecular diversity.

Table 2: Chemical Diversification Strategies for the Pyrimidine Ring

| Strategy | Description | Key Features |

|---|---|---|

| Deconstruction-Reconstruction | Cleavage of the pyrimidine ring to a reactive intermediate, followed by recyclization to form diverse heterocycles. nih.govresearchgate.net | Enables skeletal editing and scaffold hopping. |

| C-H Functionalization | Direct modification of carbon-hydrogen bonds on the pyrimidine ring to introduce new functional groups. researchgate.net | Atom-economical and allows for late-stage diversification. |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of leaving groups (e.g., halogens) at positions C2, C4, or C6 with various nucleophiles (amines, alcohols, thiols). | A fundamental and widely used method for introducing diversity. |

Incorporation of Diverse Heterocyclic and Aromatic Moieties for Enhanced Functionality

To enhance biological activity and modulate properties like solubility and target binding, a wide array of heterocyclic and aromatic moieties are often incorporated into the pyrimidin-4-amine scaffold. This strategy aims to explore new chemical space and identify novel interactions with biological targets.

Fused heterocyclic systems are of great interest. For example, pyrazolo[3,4-d]pyrimidines, which can be considered analogs of purines, have been extensively developed as kinase inhibitors. mdpi.comnih.gov The synthesis often involves building the pyrazole (B372694) ring onto a pre-existing pyrimidine or vice versa. Similarly, pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines have been synthesized and shown to possess diverse pharmacological activities, including anticancer and antimicrobial effects. nih.gov

The deconstruction-reconstruction strategy is also applicable here, enabling the conversion of pyrimidines into other heterocycles like pyrazoles and 1,2-oxazoles. nih.gov This allows for the creation of bioisosteric replacements for the pyrimidine core, which can lead to improved properties.

Direct attachment of aromatic and heterocyclic rings is also a common approach. For instance, 2-aminopyrimidine (B69317) can be used as a starting material to synthesize Schiff's bases, which are then cyclized with reagents like thioglycolic acid to incorporate thiazolidinone rings. pjsir.org In another example, pyrazole-pyrimidine derivatives were synthesized and evaluated for their antioxidant activity. tandfonline.com The incorporation of moieties like thiophene (B33073) and substituted phenyl rings is a frequently employed tactic to modulate the biological profile of the parent pyrimidine compound. tandfonline.com

Table 3: Examples of Incorporated Heterocyclic and Aromatic Systems

| Incorporated Moiety | Synthetic Approach | Resulting Scaffold/Derivative |

|---|---|---|

| Pyrazole | Cyclization of hydrazine (B178648) derivatives with pyrimidine precursors. nih.gov | Pyrazolo[3,4-d]pyrimidine |

| Pyridine | Multi-step synthesis starting from pyrazolone (B3327878) and arylaldehydes. nih.gov | Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine |

| Thiazolidinone | Cyclization of pyrimidine-based Schiff's bases with thioglycolic acid. pjsir.org | Thiazolidinone-substituted pyrimidines |

| Pteridine | Solvent-free synthesis from aminopyrimidine-2,4-diones. mdpi.com | 6-Arylpteridines |

Functionalization for Specific Research Applications and Tool Compound Development

Beyond therapeutic applications, the functionalization of pyrimidin-4-amine scaffolds is essential for developing tool compounds for chemical biology research. These tools, which can include probes, labels, and inhibitors, are vital for studying biological pathways and validating drug targets.

A key strategy in developing tool compounds is the introduction of functional groups that allow for conjugation to other molecules, such as fluorescent dyes, biotin, or affinity resins. This can be achieved by incorporating reactive handles like primary amines, carboxylic acids, or alkynes into the pyrimidine analog structure.

The deconstruction-reconstruction strategy can be applied to complex, biologically active molecules to create analogs that can serve as research tools. nih.gov For example, this method was used on a precursor of the drug dabrafenib, demonstrating its utility in modifying complex structures. nih.govresearchgate.net

Furthermore, the development of highly potent and selective inhibitors from pyrimidine scaffolds provides invaluable tools for studying specific enzymes or cellular processes. For instance, the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold has been used to develop selective kinase inhibitors and agents that target specific proteins like carboxylesterase and translocator protein. rsc.org These selective inhibitors allow researchers to probe the function of these proteins in cellular and in vivo models. The pyrimido[1,6-a]pyrimidine and pyrimido[1,6-c]pyrimidine cores have also been investigated for a range of biological activities, highlighting their potential in creating diverse chemical probes. nih.gov

The synthesis of libraries of related compounds also aids in developing tool compounds by allowing for the systematic evaluation of structure-activity relationships, which can distinguish between on-target and off-target effects.

Advanced Research Applications of Pyrimidin 4 Amines in Chemical Biology

Utility as Chemical Probes for Investigating Biological Systems

While direct research on 5-methoxy-N,N,2-trimethylpyrimidin-4-amine as a chemical probe is not extensively documented in publicly available literature, the broader class of pyrimidine (B1678525) derivatives is of significant interest in medicinal chemistry and pharmacology due to its potential to interact with various biological systems. evitachem.com The structural characteristics of the pyrimidin-4-amine scaffold, such as its hydrogen bonding capabilities and potential for diverse substitutions, make it an attractive framework for the design of chemical probes. These molecular tools are crucial for dissecting complex biological processes by selectively targeting and modulating the function of specific proteins or pathways.

The development of potent and selective kinase inhibitors based on related pyrimidine scaffolds, for instance, underscores the potential of this chemical class to generate high-quality chemical probes. nih.gov For a compound to be an effective chemical probe, it must exhibit high affinity for its intended target and selectivity over other related proteins. The pyrimidin-4-amine core can be systematically modified to optimize these properties, enabling the investigation of the physiological and pathological roles of its target proteins.

Role as Versatile Building Blocks in Complex Organic Synthesis

The pyrimidin-4-amine structure is a valuable building block in organic synthesis, providing a versatile platform for the construction of more complex molecules. The pyrimidine ring system can be accessed through various synthetic routes, often involving the condensation of smaller, readily available precursors. evitachem.com The amino and methoxy (B1213986) groups, along with the methyl substituents present in this compound, offer multiple points for chemical modification, allowing for the introduction of diverse functional groups and the extension of the molecular framework.

The reactivity of the pyrimidine core and its substituents can be strategically exploited in a variety of chemical transformations. For example, the amino group can participate in nucleophilic substitution or coupling reactions, while the aromatic ring itself can undergo electrophilic substitution under appropriate conditions. This synthetic versatility makes pyrimidin-4-amine derivatives valuable intermediates in the synthesis of libraries of compounds for screening in drug discovery and other life science research. The ability to readily generate a wide range of analogs from a common core structure is a significant advantage in the search for novel bioactive molecules.

Application in the Design and Development of Catalysts and Ligands

The nitrogen atoms within the pyrimidine ring of the pyrimidin-4-amine scaffold possess lone pairs of electrons that can coordinate with metal ions. This property makes them attractive candidates for the design of ligands for use in catalysis and coordination chemistry. While specific applications of this compound as a ligand are not widely reported, the synthesis of other N-arylpyrimidin-2-amine derivatives for use as ligands in palladium-catalyzed reactions has been described. mdpi.com

The electronic properties of the pyrimidine ring can be tuned by the introduction of various substituents, which in turn influences the coordination properties of the resulting ligand and the catalytic activity of the corresponding metal complex. The development of novel ligands is crucial for advancing the field of catalysis, leading to more efficient and selective chemical transformations. The modular nature of the pyrimidin-4-amine scaffold allows for the systematic variation of its steric and electronic properties in the rational design of new ligands for a wide range of catalytic applications.

Exploration in Agrochemical Research as Chemical Scaffolds

The pyrimidin-4-amine scaffold has been identified as a key structural motif in the development of new agrochemicals. A number of pyrimidin-4-amine derivatives have been synthesized and shown to possess a broad spectrum of pesticidal activities, including insecticidal and fungicidal properties. acs.orgresearchgate.net These findings highlight the potential of the pyrimidin-4-amine core as a versatile chemical scaffold for the discovery of novel crop protection agents.